molecular formula C7H16ClNO B6609108 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride CAS No. 2866353-67-3

1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B6609108
CAS No.: 2866353-67-3
M. Wt: 165.66 g/mol
InChI Key: MBCGFWCDUDQTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Aminocyclopropyl)-2-methylpropan-1-ol hydrochloride (ACMP-HCl) is a cyclic amine compound with a wide range of uses in organic synthesis and research. It is a colorless, crystalline solid with a melting point of 110-112 °C and a molecular weight of 172.64 g/mol. ACMP-HCl is soluble in water and ethanol, and is commonly used in chemical synthesis, drug development, and other research applications.

Scientific Research Applications

1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs, peptides, and other organic molecules. It is also used in the synthesis of novel compounds for drug development and other research applications. In addition, this compound is used in the synthesis of fluorescent probes for imaging and tracking of cellular processes.

Mechanism of Action

1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride is an amine compound, and as such is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of other molecules, including proteins, nucleic acids, and other amines. The hydrogen bonding allows this compound to form complexes with these molecules, which can then be used to regulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and nucleic acids, which can lead to changes in their structure and activity. It has also been shown to modulate the activity of enzymes, receptors, and other proteins. In addition, this compound has been shown to modulate the expression of genes and to affect cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride in laboratory experiments is its low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound is not as soluble in water as some other compounds, which can limit its use in some experiments. In addition, its ability to interact with proteins and nucleic acids can lead to unwanted side effects in some experiments.

Future Directions

There are many potential future directions for research involving 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride. These include the development of new methods for the synthesis of the compound, the development of new fluorescent probes for imaging and tracking cellular processes, and the study of its effects on gene expression and cell growth and differentiation. In addition, this compound could be used in the development of new drugs and peptides, as well as in the study of the mechanisms of action of existing drugs. Finally, this compound could be used in the development of novel compounds for use in research and drug development.

Synthesis Methods

1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride can be synthesized by a variety of methods, including the alkylation of cyclopropyl amines, the reaction of cyclopropyl alcohols with formaldehyde, and the reaction of cyclopropyl alcohols with hydroxylamine. The most commonly used method is the reaction of cyclopropyl alcohols with hydroxylamine, which yields this compound in high yields.

Properties

IUPAC Name

1-(1-aminocyclopropyl)-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-5(2)6(9)7(8)3-4-7;/h5-6,9H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCGFWCDUDQTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(CC1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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